molecular formula C21H18O5S B1664126 m-Cresol purple CAS No. 2303-01-7

m-Cresol purple

Cat. No.: B1664126
CAS No.: 2303-01-7
M. Wt: 382.4 g/mol
InChI Key: OLQIKGSZDTXODA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

m-Cresol Purple, also known as metacresol purple or m-cresolsulfonphthalein, is a triarylmethane dye . Its primary target is the pH of the environment it is introduced to . It is used as a pH indicator, changing color based on the acidity or alkalinity of the solution .

Mode of Action

This compound operates by undergoing a color change when exposed to different pH levels . Specifically, it changes from red to yellow in acidic solutions (pH 1.2 to 2.8) and from yellow to violet in alkaline solutions (pH 7.4 to 9.0) . This color change is due to the interaction of the dye with hydrogen ions (H+) in the solution, which alter the dye’s electronic structure and, consequently, its absorption spectrum .

Biochemical Pathways

The action of this compound doesn’t directly involve any biochemical pathways. Instead, it provides a visual representation of the pH level, which is a crucial parameter in many biochemical reactions. For instance, it is used as a capnographic indicator for detecting end-tidal carbon dioxide to ensure successful tracheal intubation in an emergency .

Result of Action

The result of this compound’s action is a visible color change that indicates the pH of the solution it is in . This allows for easy and quick determination of acidity or alkalinity, which is vital in various fields, including chemistry, medicine, and environmental science .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and salinity . It can be used to measure the pH in subzero temperatures of saline or hypersaline media . Therefore, the efficacy and stability of this compound as a pH indicator can vary depending on these factors .

Biochemical Analysis

Biochemical Properties

m-Cresol purple plays a significant role in biochemical reactions, particularly as a pH indicator. It changes from red (pH 1.2) to yellow (pH 2.8) and yellow (pH 7.4) to purple (pH 9.0) . This property allows it to interact with various biomolecules in a pH-dependent manner.

Cellular Effects

The primary cellular effect of this compound is its ability to indicate the pH within a cell or a solution. This can influence cell function, particularly in processes that are pH-dependent. For example, when exposed to carbon dioxide, this compound undergoes a color change from purple to yellow, indicating the formation of carbonic acid .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its response to changes in pH. The color change is due to the protonation or deprotonation of the dye, which alters its electronic structure and, consequently, its absorption spectrum .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable and does not degrade over time. Its effects on cellular function, as a pH indicator, remain consistent over time .

Metabolic Pathways

This compound is not typically involved in metabolic pathways as it is not metabolized by cells. Instead, it is used to monitor the pH of the environment, which can indirectly provide information about metabolic processes .

Transport and Distribution

As a pH indicator, this compound can be distributed throughout cells and tissues depending on the method of administration. It does not specifically interact with transporters or binding proteins .

Subcellular Localization

This compound does not have a specific subcellular localization. As a soluble dye, it can diffuse throughout the cell, where it acts as a pH indicator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPD-556 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of SPD-556 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of high-efficiency reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

SPD-556 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPD-556 is unique in its specific binding affinity and selectivity for the vasopressin V2 receptor. This selectivity makes it a valuable tool for studying the physiological and pathological roles of this receptor and for developing targeted therapies with minimal off-target effects .

Properties

IUPAC Name

4-[3-(4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5S/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26-21/h3-12,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQIKGSZDTXODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67763-22-8 (mono-hydrochloride salt)
Record name 3-Cresol purple
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DSSTOX Substance ID

DTXSID3062316
Record name m-Cresol Purple
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Molecular Weight

382.4 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 3-Cresol purple
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CAS No.

2303-01-7
Record name m-Cresol purple
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Record name m-Cresol purple
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Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methyl-
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Record name m-Cresol Purple
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Record name CRESOL PURPLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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